4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)

Catalog No.
S12417122
CAS No.
50628-55-2
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)

CAS Number

50628-55-2

Product Name

4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)

IUPAC Name

4-[2-(4-hydroxy-3-methylphenyl)-4-methylpentan-2-yl]-2-methylphenol

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-13(2)12-20(5,16-6-8-18(21)14(3)10-16)17-7-9-19(22)15(4)11-17/h6-11,13,21-22H,12H2,1-5H3

InChI Key

RRTAHSFLJWLXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(CC(C)C)C2=CC(=C(C=C2)O)C)O

4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a synthetic organic compound classified under the bisphenol family. Its chemical formula is C20H26O2, and it features two 2-methylphenol units linked by a 4-methylpentane-2,2-diyl bridge. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals.

Typical of phenolic compounds. These include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Ether Formation: Condensation reactions with alcohols can yield ethers.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other derivatives.

These reactions make the compound versatile for further synthetic modifications and applications in polymer chemistry.

The synthesis of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) typically involves the following steps:

  • Condensation Reaction: The starting materials are 2-methylphenol and a suitable aldehyde or ketone (in this case, derived from 4-methylpentane-2,2-diol).
  • Catalysis: The reaction often requires acid or base catalysts to facilitate the formation of the bisphenol structure.
  • Purification: After synthesis, the product is purified through recrystallization or chromatography to obtain a high-purity compound.

4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) has several potential applications:

  • Polymer Production: It can be used as a monomer in the production of polycarbonate and epoxy resins due to its thermal stability and mechanical properties.
  • Antioxidants: Its phenolic structure may confer antioxidant properties useful in various industrial applications.
  • Pharmaceuticals: Investigations into its biological activity may lead to applications in drug development focused on hormonal regulation.

Studies on similar bisphenols have shown that they can interact with estrogen receptor pathways. For instance, certain derivatives exhibit selective binding affinities that could influence their biological effects. Understanding these interactions is crucial for assessing the safety and efficacy of compounds like 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) in both industrial and biomedical contexts .

Several compounds share structural similarities with 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol). Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4,4'-Isopropylidene diphenol (Bisphenol A)Contains two phenolic groups linked by a carbon bridgeWidely studied for endocrine disruption effects
4,4'-(Propane-2,2-diyl)bis(2-methylphenol)Similar backbone but different substituentsExhibits different binding affinities to receptors
4,4'-(Butane-1,1-diyl)diphenolTwo phenolic groups connected by a butyl chainLess studied; potential for different physical properties
4-Methylphenyl etherContains ether linkage instead of a carbon bridgeDifferent reactivity profile compared to bisphenols

These compounds highlight the diversity within the bisphenol class while underscoring the unique structural characteristics and potential applications of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol). Each compound's distinct properties contribute to its suitability for various industrial and research applications.

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

298.193280068 g/mol

Monoisotopic Mass

298.193280068 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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